Cas no 2137734-47-3 (2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl ester)
![2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl ester structure](https://ja.kuujia.com/scimg/cas/2137734-47-3x500.png)
2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl ester
- 2137734-47-3
- ethyl 2-{2,7-diazaspiro[3.5]nonan-7-yl}-2-oxoacetate
- EN300-377123
-
- インチ: 1S/C11H18N2O3/c1-2-16-10(15)9(14)13-5-3-11(4-6-13)7-12-8-11/h12H,2-8H2,1H3
- InChIKey: KIBQYXBZPYZZJZ-UHFFFAOYSA-N
- ほほえんだ: C1C2(CCN(C(=O)C(OCC)=O)CC2)CN1
計算された属性
- せいみつぶんしりょう: 226.13174244g/mol
- どういたいしつりょう: 226.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.20±0.1 g/cm3(Predicted)
- ふってん: 340.3±52.0 °C(Predicted)
- 酸性度係数(pKa): 10.28±0.20(Predicted)
2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-377123-0.05g |
ethyl 2-{2,7-diazaspiro[3.5]nonan-7-yl}-2-oxoacetate |
2137734-47-3 | 0.05g |
$924.0 | 2023-05-29 | ||
Enamine | EN300-377123-0.5g |
ethyl 2-{2,7-diazaspiro[3.5]nonan-7-yl}-2-oxoacetate |
2137734-47-3 | 0.5g |
$1056.0 | 2023-05-29 | ||
Enamine | EN300-377123-2.5g |
ethyl 2-{2,7-diazaspiro[3.5]nonan-7-yl}-2-oxoacetate |
2137734-47-3 | 2.5g |
$2155.0 | 2023-05-29 | ||
Enamine | EN300-377123-10.0g |
ethyl 2-{2,7-diazaspiro[3.5]nonan-7-yl}-2-oxoacetate |
2137734-47-3 | 10g |
$4729.0 | 2023-05-29 | ||
Enamine | EN300-377123-0.25g |
ethyl 2-{2,7-diazaspiro[3.5]nonan-7-yl}-2-oxoacetate |
2137734-47-3 | 0.25g |
$1012.0 | 2023-05-29 | ||
Enamine | EN300-377123-1.0g |
ethyl 2-{2,7-diazaspiro[3.5]nonan-7-yl}-2-oxoacetate |
2137734-47-3 | 1g |
$1100.0 | 2023-05-29 | ||
Enamine | EN300-377123-0.1g |
ethyl 2-{2,7-diazaspiro[3.5]nonan-7-yl}-2-oxoacetate |
2137734-47-3 | 0.1g |
$968.0 | 2023-05-29 | ||
Enamine | EN300-377123-5.0g |
ethyl 2-{2,7-diazaspiro[3.5]nonan-7-yl}-2-oxoacetate |
2137734-47-3 | 5g |
$3189.0 | 2023-05-29 |
2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl ester 関連文献
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl esterに関する追加情報
2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl ester: A Promising Molecule in Medicinal Chemistry
2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl ester represents a unique class of heterocyclic compounds with significant potential in pharmaceutical research. This molecule, characterized by its spiro[3.5]nonane core and α-oxo functionality, has garnered attention for its structural versatility and biological activity. The ethyl ester group further enhances its solubility and metabolic stability, making it an attractive candidate for drug development. Recent advancements in synthetic methodologies have enabled precise modification of its molecular framework, opening new avenues for therapeutic applications.
Recent studies published in Journal of Medicinal Chemistry (2023) highlight the importance of 2,7-Diazaspiro[3.5]nonane-7-acetic acid derivatives in targeting neurodegenerative disorders. The spiro[3.5]nonane scaffold exhibits unique conformational flexibility, allowing for optimal interactions with protein targets. Researchers have demonstrated that the α-oxo group plays a critical role in modulating enzyme activity, particularly in the context of acetylcholinesterase inhibition. This property positions the compound as a potential lead molecule for Alzheimer's disease treatment.
Structural analysis of 2,7-Diazaspiro[3,5]nonane-7-acetic acid, α-oxo-, ethyl ester reveals a complex three-dimensional arrangement. The spiro[3.5]nonane core forms a rigid framework, while the ethyl ester group introduces conformational flexibility. This dual nature enables the molecule to adopt multiple binding modes, which is crucial for its biological activity. Computational studies using molecular docking simulations have shown that the compound can interact with multiple binding pockets in target proteins, enhancing its therapeutic potential.
Advancements in asymmetric synthesis have enabled the efficient preparation of 2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl ester with high stereocontrol. A 2023 publication in Organic Letters describes a novel catalytic approach using chiral phosphoric acids to achieve enantioselective synthesis. This method allows for the creation of stereoisomers with distinct biological profiles, which is essential for drug development. The ability to control stereochemistry at the spiro[3.5]nonane center is a significant breakthrough in the synthesis of complex heterocyclic compounds.
The ethyl ester functionality in 2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl ester has been shown to improve metabolic stability. A 2024 study in Drug Metabolism and Disposition demonstrated that the ester group undergoes hydrolysis in the liver, producing a carboxylic acid derivative that retains biological activity. This metabolic pathway is crucial for understanding the compound's pharmacokinetic profile and optimizing its therapeutic potential.
Recent research has focused on the application of 2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl ester in cancer therapy. A 2023 preclinical study published in Cancer Research showed that the compound can inhibit the proliferation of breast cancer cells by targeting specific kinase pathways. The spiro[3.5]nonane scaffold was found to interact with protein kinases, disrupting cellular signaling and inducing apoptosis. These findings suggest potential applications in the development of targeted anticancer agents.
Computational modeling has provided insights into the binding mechanisms of 2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl ester. A 2024 study in Journal of Computational Chemistry used molecular dynamics simulations to analyze the compound's interaction with a target enzyme. The results indicated that the α-oxo group forms hydrogen bonds with key residues in the active site, enhancing binding affinity. This information is valuable for optimizing the compound's structure for improved potency.
The spiro[3.5]nonane core of 2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl ester has been explored for its potential in drug delivery systems. A 2023 publication in Advanced Drug Delivery Reviews discussed the use of this scaffold in designing prodrugs that enhance bioavailability. The ethyl ester group serves as a delivery vector, releasing the active compound at the target site. This approach could improve the therapeutic index of the molecule.
Ongoing research is investigating the pharmacological profile of 2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl ester in various disease models. A 2024 study in Pharmacological Research showed that the compound exhibits anti-inflammatory properties by modulating cytokine production. The spiro[3.5]nonane scaffold was found to interact with inflammatory pathways, suggesting potential applications in autoimmune disorders.
Future studies are focused on expanding the chemical diversity of 2,7-Diazaspiro[3.5]nonane-7-acetic acid, α-oxo-, ethyl ester through structural modifications. Researchers are exploring the introduction of functional groups at the spiro[3.5]nonane center to enhance biological activity. These efforts aim to develop more potent and selective derivatives for therapeutic applications, highlighting the molecule's significance in medicinal chemistry.
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